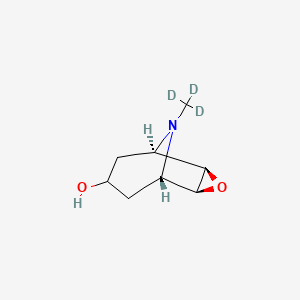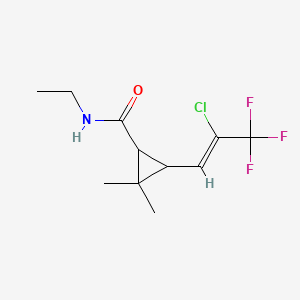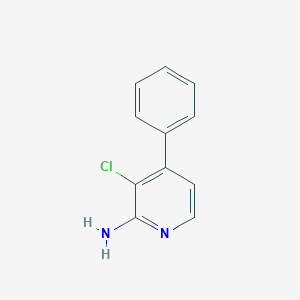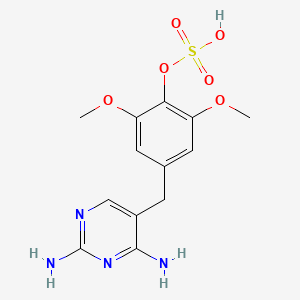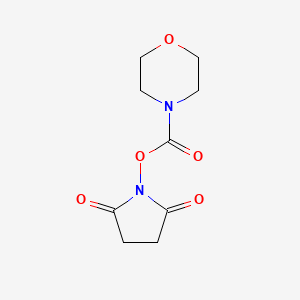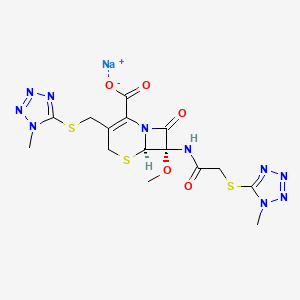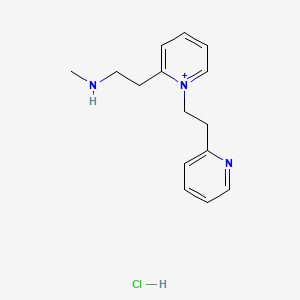
Histamine Impurity Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histamine Impurity Hydrochloride is a derivative of histamine, a biogenic amine that plays a crucial role in various physiological processes. Histamine itself is synthesized through the decarboxylation of the amino acid L-histidine, catalyzed by the enzyme histidine decarboxylase . This compound is often encountered as a byproduct in the synthesis of histamine-related compounds and is of significant interest in both pharmaceutical and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Histamine Impurity Hydrochloride typically involves the reaction of histamine with hydrochloric acid. This process can be carried out under controlled conditions to ensure the purity and yield of the desired compound. The reaction is generally performed at room temperature, and the product is isolated through crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the compound. The use of advanced analytical methods allows for the precise control of reaction conditions and the efficient separation of impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Histamine Impurity Hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of reactive oxygen species.
Reduction: The addition of hydrogen or the removal of oxygen, typically leading to the formation of reduced products.
Substitution: The replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of histamine N-oxide, while reduction could yield histamine itself .
Applications De Recherche Scientifique
Histamine Impurity Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of histamine and its derivatives.
Biology: The compound is employed in studies investigating the role of histamine in various biological processes, including immune response and neurotransmission.
Medicine: this compound is used in the development and testing of antihistamine drugs, which are crucial for treating allergic reactions.
Mécanisme D'action
Histamine Impurity Hydrochloride exerts its effects by interacting with histamine receptors, which are G-protein-coupled receptors located in various tissues throughout the body. The binding of histamine to these receptors triggers a cascade of intracellular signaling pathways, leading to physiological responses such as vasodilation, increased gastric acid secretion, and modulation of immune cell activity . The specific molecular targets and pathways involved depend on the type of histamine receptor (H1, H2, H3, or H4) that is activated .
Comparaison Avec Des Composés Similaires
Histamine Dihydrochloride: A synthetic derivative of histamine used in various medical applications.
Histamine Phosphate: Another histamine derivative commonly used as a diagnostic aid for evaluating gastric acid secretory function.
Comparison: Histamine Impurity Hydrochloride is unique in its specific impurity profile, which makes it valuable for studying the effects of impurities in histamine-related compounds. Unlike histamine dihydrochloride and histamine phosphate, which are used for therapeutic and diagnostic purposes, this compound is primarily used in research settings to understand the impact of impurities on the efficacy and safety of pharmaceutical products .
Propriétés
Formule moléculaire |
C15H21ClN3+ |
|---|---|
Poids moléculaire |
278.80 g/mol |
Nom IUPAC |
N-methyl-2-[1-(2-pyridin-2-ylethyl)pyridin-1-ium-2-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C15H20N3.ClH/c1-16-11-8-15-7-3-5-12-18(15)13-9-14-6-2-4-10-17-14;/h2-7,10,12,16H,8-9,11,13H2,1H3;1H/q+1; |
Clé InChI |
DLLTTWKEPQYALB-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC=CC=[N+]1CCC2=CC=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


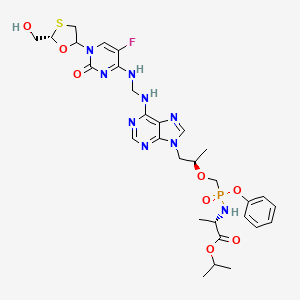
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
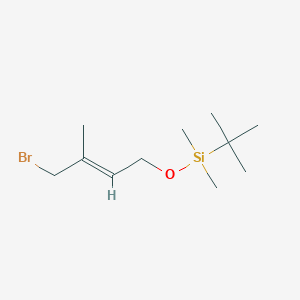
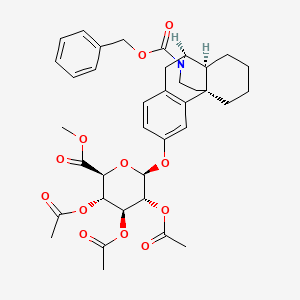
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
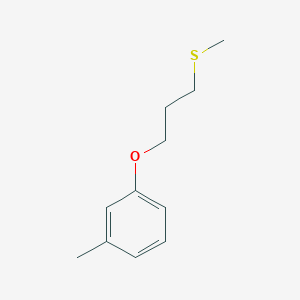
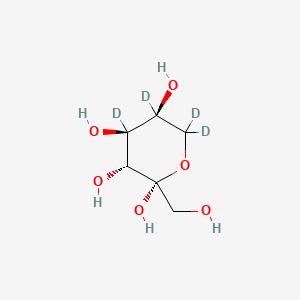
butanedioic acid](/img/structure/B13849820.png)
